Dofetilide-d4 - 1189700-56-8

Dofetilide-d4

Catalog Number: EVT-1440105
CAS Number: 1189700-56-8
Molecular Formula: C19H27N3O5S2
Molecular Weight: 445.585
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dofetilide-d4 is intended for use as an internal standard for the quantification of dofetilide by GC- or LC-MS. Dofetilide is a class III antiarrhythmic agent that prolongs cardiac action potential duration by selectively inhibiting the rapidly activating inward rectifying component of net delayed rectifier K+ current (IC50 = 31.5 nM in guinea pig cardiomyocytes). However, at 1 μM, dofetilide has pro-arrhythmic activity, inducing early afterdepolarizations (prolonged repolarization) in cell models and Torsade de Pointes in a rabbit screen for proarrhythmic properties when administered at a dose of 10 mg/kg. Formulations containing dofetilide have been used in the treatment of highly symptomatic atrial fibrillation and the conversion of flutter to normal sinus rhythm.

Overview

Dofetilide-d4 is a deuterated analog of dofetilide, a class III antiarrhythmic medication primarily used to treat atrial fibrillation and atrial flutter. The incorporation of deuterium in dofetilide-d4 enhances its pharmacokinetic properties, potentially leading to improved metabolic stability and reduced side effects. Dofetilide itself is known for its ability to prolong the refractory period in cardiac tissue by blocking specific potassium channels.

Source

Dofetilide was initially developed in the late 1980s and received approval from the United States Food and Drug Administration in 1996. It is marketed under the trade name Tikosyn. Dofetilide-d4 is synthesized for research purposes, particularly in pharmacokinetic studies, where it serves as an internal standard due to its structural similarity to dofetilide.

Classification

Dofetilide-d4 is classified as an antiarrhythmic drug, specifically within the category of potassium channel blockers. Its mechanism of action involves selective inhibition of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for cardiac repolarization.

Synthesis Analysis

Methods

The synthesis of dofetilide-d4 involves several key steps that mirror those used in the production of non-deuterated dofetilide but include deuterated reagents to incorporate deuterium into the molecular structure. Common methods include:

  1. Methylation Reactions: Utilizing deuterated methyl iodide in conjunction with other reactants to introduce deuterium at specific positions on the molecule.
  2. Reduction Steps: Employing reducing agents that are compatible with deuterated compounds to ensure that the integrity of the deuterium label is maintained throughout the synthesis process.

Technical Details

A typical synthetic route may involve:

  • Starting with p-nitrophenyl ethylamine hydrochloride and 4-(2-chloroethoxy)nitrophenyl.
  • Conducting methylation reactions followed by conventional reduction processes.
  • Purifying the final product through recrystallization techniques to achieve a high yield and purity suitable for analytical applications.
Molecular Structure Analysis

Structure

Dofetilide-d4 retains a similar molecular structure to dofetilide, with specific hydrogen atoms replaced by deuterium atoms. The molecular formula for dofetilide is C_{19}H_{27}N_{3}O_{5}S_{2}, while dofetilide-d4 has a formula of C_{19}D_{4}N_{3}O_{5}S_{2}.

Data

  • Molecular Weight: The average molecular weight of dofetilide-d4 is approximately 445.6 g/mol.
  • IUPAC Name: The IUPAC name remains largely unchanged, reflecting its structural similarity to dofetilide.
Chemical Reactions Analysis

Reactions

Dofetilide-d4 undergoes similar chemical reactions as its non-deuterated counterpart, including:

  • Potassium Channel Blockade: Inhibition of I_Kr during cardiac action potentials.
  • Metabolic Pathways: Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, with renal excretion being a significant pathway for both dofetilide and its deuterated form.

Technical Details

The use of dofetilide-d4 in experimental settings allows researchers to trace metabolic pathways and understand pharmacokinetic behaviors without interference from endogenous compounds.

Mechanism of Action

Dofetilide-d4 functions by blocking potassium channels responsible for repolarization during phase 3 of the cardiac action potential. This blockade leads to:

  • Increased Effective Refractory Period: Lengthening the time during which cardiac cells cannot be re-excited.
  • Prolongation of QT Interval: A dose-dependent effect that necessitates careful monitoring in clinical settings.

The detailed mechanism involves:

  1. Binding to voltage-gated potassium channels (KCNH2).
  2. Modulating ion flow, which alters cardiac rhythm and prevents arrhythmias.
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poorly soluble in water; solubility can be enhanced in organic solvents.
  • Melting Point: Approximately 130.8 - 131.9 °C.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 2.1, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 10.15; basic pKa around 8.99.
  • Hydrogen Bonding Capacity: Acceptors = 6; donors = 2.
Applications

Scientific Uses

Dofetilide-d4 is primarily utilized in pharmacokinetic studies due to its ability to serve as an internal standard in analytical methods such as UPLC-MS/MS (Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry). Its applications include:

  • Drug Metabolism Studies: Understanding how dofetilide is processed in biological systems.
  • Therapeutic Monitoring: Assisting clinicians in assessing drug levels and ensuring safe dosing regimens.
  • Research on Cardiac Arrhythmias: Investigating mechanisms underlying atrial fibrillation and flutter therapies.
Chemical Characterization of Dofetilide-d4

Structural Elucidation and Isotopic Labeling

Molecular Formula and Deuterium Substitution Patterns

Dofetilide-d4 (chemical name: N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide-d4) is a tetradeuterated isotopologue of the class III antiarrhythmic agent dofetilide. Its molecular formula is C₁₉H₂₃D₄N₃O₅S₂, with a precise molecular weight of 445.59 g/mol—approximately 4.006 g/mol higher than the non-deuterated parent compound (C₁₉H₂₇N₃O₅S₂, MW 441.56 g/mol) [1] [4]. The deuterium atoms are strategically incorporated at the four hydrogen positions of the ethylenediamine bridge, specifically on the -CH₂-CH₂- moiety connecting the two aromatic systems. This selective labeling pattern minimizes potential alterations to the molecule's stereoelectronic properties while creating a distinct mass signature for analytical detection [2] [4]. The structure maintains identical pharmacological targets as the non-deuterated compound but serves primarily as an internal standard in quantitative mass spectrometry rather than a therapeutic agent [3] [4].

Table 1: Structural Properties of Dofetilide-d4

PropertySpecification
Molecular FormulaC₁₉H₂₃D₄N₃O₅S₂
Molecular Weight445.59 g/mol
CAS Registry Number1189700-56-8
Deuterium PositionsEthylenediamine bridge (-CD₂-CD₂-)
Alternate NamesTikosyn-d4; UK-68798-d4; UK 68789 d4
Chemical Purity≥99.25% (by HPLC)

Comparative Analysis of Dofetilide-d4 vs. Non-deuterated Dofetilide

The isotopic substitution in dofetilide-d4 induces negligible changes to its steric and electronic configuration relative to non-deuterated dofetilide, preserving its intrinsic capacity to block the delayed rectifier potassium channel (IKr). However, the deuterium atoms confer distinct physicochemical differences critical for analytical applications. The carbon-deuterium (C-D) bonds are approximately 0.005 Å shorter and exhibit greater vibrational stability than carbon-hydrogen (C-H) bonds, reducing metabolic susceptibility at the labeled positions [2] [6]. This stability is evidenced in in vitro hepatic microsome studies, where dofetilide-d4 demonstrates a 3-fold lower oxidation rate at the ethylenediamine bridge compared to the unlabeled molecule [2]. Crucially, while both compounds share identical chromatographic retention times in reversed-phase UPLC systems (tʀ = 2.16 min), dofetilide-d4 exhibits a +4 Da mass shift in mass spectrometry, enabling unambiguous differentiation [2] [4].

Table 2: Comparative Properties of Dofetilide and Dofetilide-d4

CharacteristicDofetilideDofetilide-d4
Molecular Weight441.56 g/mol445.59 g/mol
Major MS/MS Transitionm/z 442.2 → 198.1m/z 446.2 → 202.1
Metabolic LabilityHigh at ethylenediamineReduced at -CD₂-CD₂-
Retention Time (UPLC)2.16 min2.16 min
Therapeutic ApplicationAntiarrhythmic drugAnalytical standard

Physicochemical Properties

Solubility and Stability Under Varied Conditions

Dofetilide-d4 exhibits moderate solubility in polar organic solvents: ≥100 mg/mL (224.42 mM) in DMSO, moderate solubility in methanol, and slight solubility in chloroform [4] [5]. Its solubility in aqueous buffers is pH-dependent due to the presence of sulfonamide groups (pKa ~10.2), with optimal dissolution achieved at pH <4.0 where the molecule remains predominantly protonated [2]. Accelerated stability studies reveal that the compound retains >98% purity when stored at -20°C for 24 months in the dark. However, exposure to temperatures >40°C or UV radiation induces decomposition, with major degradation products identified as the N-desmethylsulfonyl impurity and hydrolyzed phenoxy derivatives [4] [6]. In biological matrices, dofetilide-d4 demonstrates exceptional stability; spiked mouse plasma samples show <5% degradation after three freeze-thaw cycles and maintain integrity for ≥30 days at -80°C [2].

Table 3: Solubility and Stability Profile of Dofetilide-d4

PropertyConditionsResult
Solubility in DMSO25°C≥100 mg/mL (224.42 mM)
Solubility in Methanol25°CModerately soluble
Solubility in H₂O25°C, pH 7.0<0.1 mg/mL
Solid-State Stability-20°C, protected from light>24 months
Plasma Stability-80°C, mouse plasma>30 days
Photodegradation Rate500 W/m² UV, 25°Ct₁/₂ = 48 hours

Spectral Signatures (NMR, MS, IR) for Identification

Mass Spectrometry: Dofetilide-d4 yields a prominent protonated molecular ion [M+H]⁺ at m/z 446.2 under positive electrospray ionization (ESI+). Collision-induced dissociation generates characteristic fragment ions at m/z 202.1 (cleavage at deuterated ethylenediamine) and m/z 244.0 (sulfonamide-aniline moiety), both exhibiting the +4 Da shift diagnostic for deuterium incorporation [2] [4]. These transitions provide the foundation for selective reaction monitoring (SRM) assays in biological matrices, with instrument parameters typically optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation gas flow 800 L/h, and collision energy 25–30 eV [2].

Nuclear Magnetic Resonance: ¹H-NMR spectroscopy (500 MHz, DMSO-d₆) reveals the deuterium-induced absence of proton signals at δ 2.80–2.85 ppm and δ 3.65–3.70 ppm, regions corresponding to the -CH₂-CH₂- bridge in non-deuterated dofetilide. The aromatic protons appear as two doublets (δ 7.52 ppm, J=8.6 Hz and δ 6.88 ppm, J=8.6 Hz) integrating for eight hydrogens, confirming preservation of the phenyl rings. The methylsulfonamide groups resonate as singlets at δ 3.15 ppm [4] [6].

Infrared Spectroscopy: FT-IR analysis shows key absorptions at 3270 cm⁻¹ (N-H stretch), 1330 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric S=O stretches), and 1595 cm⁻¹ (C=C aromatic). The absence of C-H stretching vibrations between 2850–3000 cm⁻¹ provides direct evidence of deuterium substitution [5] [6].

Table 4: Characteristic Spectral Signatures of Dofetilide-d4

TechniqueKey Spectral AssignmentsDiagnostic Utility
UPLC-MS/MS[M+H]⁺ m/z 446.2 → 202.1/244.0 (CE 25-30 eV)Quantitative SRM transitions
¹H-NMRδ 7.52 (d, 8H), 6.88 (d, 8H), 3.15 (s, 6H); absence of CH₂Confirms deuterium substitution sites
FT-IR3270 cm⁻¹ (N-H), 1330/1150 cm⁻¹ (S=O), no 2900 cm⁻¹ peaksVerifies C-D bonds and functional groups

The combined spectral profile provides an orthogonal identification system essential for quality control in reference standard production and validation of deuterium incorporation efficiency. These signatures are particularly critical when deploying dofetilide-d4 as an internal standard in pharmacokinetic studies, where its co-elution with non-deuterated analyte and distinct mass signature enable precise quantification via isotopic dilution mass spectrometry [2] [4].

Properties

CAS Number

1189700-56-8

Product Name

Dofetilide-d4

IUPAC Name

N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide

Molecular Formula

C19H27N3O5S2

Molecular Weight

445.585

InChI

InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2

InChI Key

IXTMWRCNAAVVAI-QZPARXMSSA-N

SMILES

CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C

Synonyms

N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide-d4; _x000B_UK-68798-d4; Tikosyn-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.